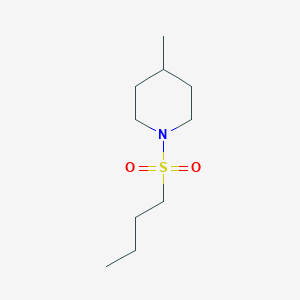![molecular formula C20H24ClN3O2 B4423945 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4423945.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide, commonly known as CEPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEPCA belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mecanismo De Acción
The exact mechanism of action of CEPCA is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. CEPCA has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, which may contribute to its antipsychotic and antidepressant effects. CEPCA has also been shown to inhibit the reuptake of norepinephrine and dopamine, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
CEPCA has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. CEPCA has also been shown to modulate the activity of various ion channels in the brain, which may contribute to its therapeutic effects. In addition, CEPCA has been found to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CEPCA is its ability to modulate multiple neurotransmitter systems in the brain, which may make it a more effective treatment for various psychiatric disorders compared to drugs that target a single neurotransmitter system. CEPCA has also been found to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of CEPCA is its relatively low potency compared to other antipsychotic and antidepressant drugs. This may limit its clinical utility and require higher doses to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on CEPCA. One area of interest is the development of more potent analogs of CEPCA that may have improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of CEPCA on the brain, including its potential to induce neuroplasticity and promote neuronal growth. Finally, further research is needed to determine the safety and efficacy of CEPCA in clinical trials, particularly in comparison to existing antipsychotic and antidepressant drugs.
Aplicaciones Científicas De Investigación
CEPCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. CEPCA has also been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects make CEPCA a promising candidate for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-2-26-19-6-4-3-5-18(19)22-20(25)15-23-11-13-24(14-12-23)17-9-7-16(21)8-10-17/h3-10H,2,11-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUALROQBNHIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4423866.png)

![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)


![2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B4423937.png)

![2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423951.png)



![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)